3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
This benzamide derivative features a 3,4,5-triethoxy-substituted aromatic ring linked via an amide bond to a substituted phenyl group bearing a 4-methyl and 2-oxopiperidin moiety. The compound’s design integrates lipophilic (triethoxy) and hydrogen-bonding (amide, oxopiperidin) groups, making it a candidate for modulating biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-30-21-14-18(15-22(31-6-2)24(21)32-7-3)25(29)26-19-12-11-17(4)20(16-19)27-13-9-8-10-23(27)28/h11-12,14-16H,5-10,13H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPIXOSTJOFZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves multiple steps, including the condensation of carboxylic acids and amines to form the corresponding amides . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of similar molecules. In biology and medicine, it has been investigated for its potential therapeutic effects in treating neurodegenerative diseases, neuropathic pain, and cancer. Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves the inhibition of the tyrosine kinase activity of the Trk family of receptors. This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and survival, leading to the therapeutic effects observed in various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Compound A : 3,4,5-Trimethoxy-N-[4-(2-Oxopyrrolidin-1-yl)Phenyl]Benzamide (CAS: 693829-60-6)
- Key Differences :
- Benzamide substituents : Methoxy (Compound A) vs. ethoxy (Target compound).
- Heterocyclic group : 2-oxopyrrolidin (5-membered ring) vs. 2-oxopiperidin (6-membered ring).
- The 6-membered oxopiperidin in the target compound may offer greater conformational flexibility and improved binding to larger enzyme pockets compared to the 5-membered oxopyrrolidin .
Compound B : N-[2,3-Dichlorophenyl]-4-(Ethoxymethoxy)Benzamide (EtoBenzanid)
- Key Differences :
- Substituents : Ethoxymethoxy (Compound B) vs. triethoxy (Target compound).
- Phenyl substitution : Dichlorophenyl (Compound B) vs. methyl-oxopiperidin-phenyl (Target compound).
- Implications: Dichlorophenyl groups (Compound B) enhance electrophilic character and pesticidal activity, while the methyl-oxopiperidin group in the target compound may favor interactions with mammalian targets (e.g., kinases or GPCRs).
Metabolic Stability and Pharmacokinetics
- Evidence from IM (4-[(4-Methyl-1-Piperazinyl)Methyl]-N-[4-Methyl-3-[4-(3-Pyridyl)-2-Pyrimidinyl]Amino]Phenyl]Benzamide): The presence of pyrimidinyl and piperazinyl groups in IM facilitates rapid metabolism via CYP450 enzymes, generating active metabolites. Comparison: The triethoxy groups in the target compound may slow metabolism due to steric hindrance, while the oxopiperidin group could undergo ring-opening reactions, producing distinct metabolites .
Structural Analogues in Agrochemicals
Compound C : 2-Methyl-N-(3-(1-Methylethoxy)Phenyl)Benzamide (Mepronil)
- Key Differences :
- Substituents : Methylethoxy (Compound C) vs. triethoxy (Target compound).
- Applications : Mepronil is a fungicide targeting mitochondrial complex II.
- Implications :
- Triethoxy groups may enhance binding to hydrophobic pockets in fungal enzymes, but the lack of a methyl-isopropoxy group (as in Mepronil) could reduce specificity for agricultural targets .
Biological Activity
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes multiple functional groups, such as ethoxy, piperidinone, and benzamide moieties. Its unique chemical properties suggest various applications in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 430.5 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is known to inhibit the activity of various kinases, particularly those involved in cellular signaling pathways related to growth and survival. This inhibition can lead to modulation of cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Anticancer Potential
The compound's ability to inhibit tyrosine kinases suggests its potential use in cancer treatment. Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting signaling pathways that promote cell survival . This mechanism positions this compound as a potential therapeutic agent in oncology.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- FtsZ-targeting Agents : A study focused on the development of benzamide derivatives showed that certain compounds exhibited potent antibacterial activity by targeting FtsZ, a critical protein in bacterial cell division . The findings suggest that structural modifications can enhance antibacterial efficacy.
- Anticancer Studies : Research on similar piperidinone-containing compounds revealed their ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . These findings support the hypothesis that this compound may exhibit similar properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | Structure | Potential antibacterial and anticancer activities |
| 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide | Similar | Antibacterial activity against MRSA |
| 1,3,4-Oxadiazol-containing benzamides | Varies | Notable antibacterial effects targeting FtsZ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
